6-Aza-2-thiothymine

Photodynamic therapy Singlet oxygen photosensitization Excited-state dynamics

ATT is the first-choice analog where dual sulfur/nitrogen substitution delivers 2× higher singlet oxygen quantum yield (ΦΔ 0.69) than 2-thiothymine, exclusive thymidine phosphorylase (TP) substrate specificity avoiding uridine phosphorylase side reactions, and low-background neutral-pH MALDI matrix performance for FFPE tissue imaging. ATT-capped gold nanoclusters achieve 39% fluorescence quantum yield for antimicrobial theranostics. Procure high-purity ATT for photodynamic therapy research, enzymatic nucleoside synthesis, spatial proteomics, and bioimaging applications.

Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
CAS No. 615-76-9
Cat. No. B1226071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aza-2-thiothymine
CAS615-76-9
Synonyms2-thio-6-azathymine
6-aza-2-thiothymine
Molecular FormulaC4H5N3OS
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESCC1=NNC(=S)NC1=O
InChIInChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9)
InChIKeyNKOPQOSBROLOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aza-2-thiothymine (CAS 615-76-9) for Research Procurement: Compound Identity and Core Specifications


6-Aza-2-thiothymine (ATT, 2-thio-6-azathymine) is a heterocyclic thymine analog of molecular formula C₄H₅N₃OS, molecular weight 143.17 g/mol, and CAS registry number 615-76-9 [1]. The compound is characterized by a 1,2,4-triazin-5(2H)-one core bearing a 6-methyl substituent and a 3-thioxo group, with a reported melting point of 218–221 °C and partial aqueous solubility [1]. ATT serves as a synthetic nucleobase analog and is employed as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a precursor for nucleoside analog synthesis, a ligand for metal nanocluster functionalization, and a probe in photophysical studies [2][3].

Why Generic Thymine Analogs Cannot Substitute for 6-Aza-2-thiothymine in Research and Industrial Workflows


Thymine analogs share a common pyrimidine scaffold, yet minor structural modifications yield substantial divergence in excited-state dynamics, enzyme substrate specificity, thermochemical stability, and analytical performance. 6-Aza-2-thiothymine (ATT) incorporates both a sulfur atom at the 2-position (replacing oxygen) and a nitrogen atom at the 6-position (replacing carbon–hydrogen), a dual-substitution pattern that is absent from commonly available comparators such as 2-thiothymine (2TT, sulfur-only substitution), 6-azathymine (aza-only substitution), and 6-azauracil (aza-only, lacking 5-methyl) [1][2]. Substituting any of these analogs for ATT in photodynamic, enzymatic, or analytical applications yields markedly different quantitative outcomes—ranging from a twofold reduction in singlet oxygen quantum yield to complete loss of substrate recognition by thymidine phosphorylase [1][3]. The following evidence establishes the specific, measurable dimensions where ATT diverges from its closest structural neighbors.

6-Aza-2-thiothymine Comparative Evidence Guide: Quantitative Differentiation Versus Closest Analogs


Singlet Oxygen Photosensitization Efficiency: ATT Outperforms 2-Thiothymine by a Factor of Two

6-Aza-2-thiothymine (ATT) exhibits a singlet oxygen quantum yield (ΦΔ) approximately twofold higher than that of 2-thiothymine (2TT), the sulfur-substituted analog lacking the 6-aza modification [1]. This difference arises from the combined electronic effects of sulfur and aza substitution, which enhance intersystem crossing efficiency and alter triplet-state reactivity [1].

Photodynamic therapy Singlet oxygen photosensitization Excited-state dynamics

Triplet-State Lifetime and Hydrogen-Abstraction Reactivity: ATT Exhibits Distinct Triplet Decay Pathway Versus 2-Thiothymine

Both ATT and 2TT populate long-lived T1 (ππ*) triplet states with unity intersystem crossing quantum yield (ΦISC = 1.0), yet ATT displays an additional long-lived transient species not observed for 2TT under identical conditions [1]. This secondary transient is attributed to hydrogen abstraction from a ground-state ATT molecule by triplet ATT, indicating a distinct photochemical reactivity profile conferred by the 6-aza substitution [1].

Triplet-state chemistry Photochemical reactivity Time-resolved spectroscopy

Enzymatic Substrate Specificity: ATT Is Recognized Exclusively by Thymidine Phosphorylase, Unlike 6-Azathymine

In E. coli nucleoside phosphorylase systems, 6-aza-2-thiothymine (2-thio-6-azathymine) functions as a substrate exclusively for thymidine phosphorylase (TP), with no detectable activity toward uridine phosphorylase (UP) [1]. In contrast, 6-azathymine (lacking the 2-thioxo substitution) serves as a substrate for both TP and UP under identical reaction conditions [1].

Enzymatic nucleoside synthesis Nucleoside phosphorylase Substrate specificity

Thermochemical Stability: Enthalpy of Formation of ATT Falls Between 6-Azauracil and 6-Azathymine

Experimental combustion calorimetry and high-temperature Calvet microcalorimetry established the standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) for 6-aza-2-thiothymine (ATT) as intermediate between 6-azauracil and 6-azathymine at T = 298.15 K [1]. The 2-thioxo substitution raises ΔfH°m(g) by approximately 126 kJ/mol relative to the oxygen analog 6-azathymine, reflecting the energetic contribution of sulfur incorporation [1].

Thermochemistry Energetic materials Computational chemistry

MALDI Matrix Performance: ATT Offers Complementary Peptide Detection Profile Versus CHCA Standard

6-Aza-2-thiothymine (ATT) was evaluated as an alternative matrix to α-cyano-4-hydroxycinnamic acid (CHCA) for tryptic peptide analysis in MALDI mass spectrometry imaging (MALDI-MSI). Comparative analysis demonstrated that ATT and CHCA exhibit complementary strengths in peptide detection from bovine serum albumin (BSA) digests and formalin-fixed paraffin-embedded (FFPE) tissue sections [1]. While CHCA remains the widespread matrix for tryptic peptides, ATT functions effectively in both positive and negative ionization modes with minimal matrix-derived peak cluster formation, establishing it as a feasible alternative in MALDI-MSI [1].

MALDI-MSI Spatial proteomics Mass spectrometry imaging

Validated Research and Industrial Application Scenarios for 6-Aza-2-thiothymine


Photodynamic Photosensitizer Development and Singlet Oxygen Studies

Researchers investigating thionucleobase-based photosensitizers should select ATT over 2-thiothymine when high singlet oxygen quantum yield (ΦΔ) is required. ATT delivers ΦΔ = 0.69 ± 0.02, approximately twice the yield of 2TT, making it the preferred scaffold for applications in photodynamic therapy or photooxidative probe development where singlet oxygen generation efficiency directly correlates with biological or chemical efficacy [1].

Enzymatic Synthesis of 2-Thio-6-aza Nucleoside Analogs with Thymidine Phosphorylase

Synthetic chemists employing E. coli nucleoside phosphorylase systems for nucleoside analog preparation should utilize ATT as the nucleobase precursor when selective TP-catalyzed glycosylation is required. Unlike 6-azathymine, which is recognized by both TP and UP, ATT exhibits exclusive TP substrate specificity, enabling orthogonal enzymatic conversion without competing UP-mediated side reactions that could compromise product purity or yield [1].

MALDI Mass Spectrometry Imaging of Tryptic Peptides in FFPE Tissue

Spatial proteomics investigators performing MALDI-MSI on formalin-fixed paraffin-embedded tissue sections may select ATT as an alternative matrix to CHCA. ATT functions effectively at neutral pH in both positive and negative ionization modes while producing minimal matrix-derived peak clusters, offering a complementary peptide detection profile that can reveal analytes poorly ionized by CHCA or obscured by CHCA matrix interference [1].

Ligand for Gold Nanocluster Functionalization in Antimicrobial Nanomaterials

Nanomaterials researchers developing antimicrobial gold nanoclusters can employ ATT as a capping ligand. ATT-capped gold nanoclusters (ATT-AuNCs) have demonstrated antimicrobial activity against multidrug-resistant E. coli and methicillin-resistant S. aureus (MRSA) through membrane permeabilization, reactive oxygen species generation, and DNA damage mechanisms [1][2]. Additionally, shell-rigidified ATT-AuNCs achieve fluorescence quantum yields up to 39%, a ~35-fold enhancement over intrinsically weak ATT-stabilized clusters [3], supporting applications in antimicrobial therapy and bioimaging.

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